Govaniadine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Govaniadine is a natural potent inducer of apoptosis in MCF-7 cell lines.

Scientific Research Applications

1. Hepatoprotective and Anti-inflammatory Effects

Govaniadine has demonstrated notable hepatoprotective and anti-inflammatory properties. Jahan et al. (2021) found that this compound effectively ameliorates oxidative stress and inflammation in carbon tetrachloride-induced hepatotoxicity in rats. This alkaloid was observed to reduce serum enzyme levels, indicating its potential in liver injury treatment. It also showed significant antioxidant activity, which contributes to its hepatoprotective function (Jahan et al., 2021).

2. Pharmacokinetic Properties

Marques et al. (2016) investigated the in vitro metabolism and plasma protein binding of this compound, revealing its potential as a drug candidate. The study detailed its pharmacokinetic properties in rats and identified various metabolites, offering insights into how this compound is processed in the body (Marques et al., 2016).

3. Cytotoxic Effects on Cancer Cells

This compound has shown promising cytotoxic and apoptotic effects on human breast cancer cells. Sivakumaran et al. (2018) reported that this compound induced dose- and time-dependent cytotoxic effects in MCF-7 cells, along with apoptosis. This points towards its potential use in breast cancer therapies (Sivakumaran et al., 2018).

4. Analgesic Activity

Muhammad et al. (2015) demonstrated that this compound exhibits analgesic effects, both peripherally and centrally. This was shown through tests in mice, suggesting this compound's potential in pain management (Muhammad et al., 2015).

5. Cytotoxicity and Permeability in Cell Culture

Marques et al. (2020) evaluated this compound for its cytotoxicity and permeability in various cell lines. This study provided insights into the effects of this compound on cellular viability and its ability to cross cell membranes, essential for its therapeutic applications (Marques et al., 2020).

6. Urease Inhibition

Shrestha et al. (2013) found that this compound exhibits urease enzyme inhibition. This discovery suggests potential applications in conditions where urease activity is a concern, such as certain gastrointestinal disorders (Shrestha et al., 2013).

7. β-Glucuronidase Inhibition

This compound demonstrated significant inhibition of β-glucuronidase, an enzyme linked to cancer development in the intestine. This finding by Shrestha et al. (2017) opens avenues for research into this compound's potential in cancer prevention, especially in the gastrointestinal tract (Shrestha et al., 2017).

8. Anti-leishmanial Activity

Shrestha et al. (2017) also reported on this compound's anti-leishmanial activity against L. major, indicating its potential as a therapeutic agent for leishmaniasis (Shrestha et al., 2017).

Properties

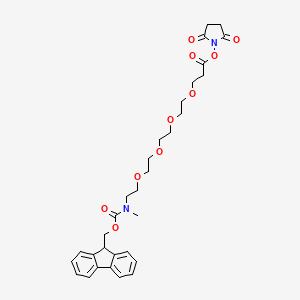

Molecular Formula |

C19H19NO4 |

|---|---|

Molecular Weight |

325.36 |

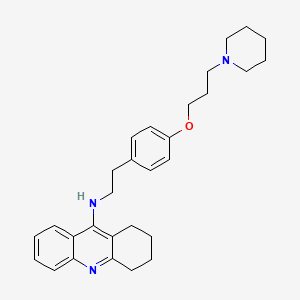

IUPAC Name |

(S)-2-Methoxy-5,8,14,14a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquinolino[2,1-b]isoquinolin-1-ol |

InChI |

InChI=1S/C19H19NO4/c1-22-15-3-2-11-4-5-20-9-13-8-17-16(23-10-24-17)7-12(13)6-14(20)18(11)19(15)21/h2-3,7-8,14,21H,4-6,9-10H2,1H3/t14-/m0/s1 |

InChI Key |

VSCSJMRNBGGEEP-AWEZNQCLSA-N |

SMILES |

OC1=C(OC)C=CC2=C1[C@@]3([H])N(CC2)CC4=CC(OCO5)=C5C=C4C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Govaniadine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

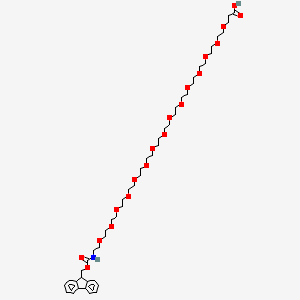

![(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide](/img/structure/B1192727.png)